4-Heptyn-3-ol
CAS No.: 32398-69-9
Cat. No.: VC3759971
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32398-69-9 |
|---|---|
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | hept-4-yn-3-ol |
| Standard InChI | InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,3-4H2,1-2H3 |
| Standard InChI Key | FMOKAMXPKGORIR-UHFFFAOYSA-N |
| SMILES | CCC#CC(CC)O |
| Canonical SMILES | CCC#CC(CC)O |
Introduction
Chemical Identity and Basic Properties
4-Heptyn-3-ol (CAS Registry Number: 32398-69-9) is an organic compound with the molecular formula C7H12O and a molecular weight of 112.1696 g/mol . Its structure features a seven-carbon chain with a hydroxyl group at the third carbon position and a triple bond between the fourth and fifth carbon atoms. The compound is characterized by its IUPAC Standard InChIKey: FMOKAMXPKGORIR-UHFFFAOYSA-N .
The basic physical and structural properties of 4-Heptyn-3-ol are summarized in the following table:
Physical Properties
The physical properties of 4-Heptyn-3-ol provide crucial information for its handling, storage, and potential applications. Based on available data, the most significant documented physical property is its boiling point under reduced pressure.
Boiling Point and Phase Behavior
According to measurements reported by Farchan Laboratories in 1990, 4-Heptyn-3-ol has a reduced pressure boiling point of 368 K (approximately 95°C) at 0.072 bar . This information is valuable for purification procedures and processing considerations when working with this compound.
The reduced pressure boiling point provides insight into the intermolecular forces at play in this compound. The relatively high boiling point at such low pressure suggests significant intermolecular hydrogen bonding due to the hydroxyl group, which is typical for alcohols. This property distinguishes it from simple alkynes, which generally have lower boiling points due to weaker intermolecular interactions.
Molecular Structure and Bonding
4-Heptyn-3-ol possesses a unique molecular architecture that combines the reactivity of alcohols and alkynes in a single molecule.
Structural Features
The compound consists of a seven-carbon backbone with a secondary alcohol functionality at the C3 position and a triple bond between C4 and C5. This structure can be represented as CH3CH2CH(OH)C≡CCH2CH3. The proximity of the hydroxyl group to the triple bond contributes to the compound's distinctive chemical behavior.
Electronic Structure and Hybridization
The carbon atoms participating in the triple bond (C4 and C5) exhibit sp hybridization, resulting in a linear geometry around these atoms with bond angles of approximately 180°. This configuration creates a rigid, linear segment within the otherwise flexible carbon chain. The carbon bearing the hydroxyl group (C3) adopts sp³ hybridization with tetrahedral geometry, typical of saturated carbons in organic molecules.
This combination of hybridization states within the same molecule creates an interesting electronic environment that influences the compound's reactivity patterns and spectroscopic properties.
Chemical Reactivity
4-Heptyn-3-ol exhibits reactivity patterns associated with both secondary alcohols and internal alkynes. Its chemical behavior can be categorized based on the functional group involved in the reaction.
Reactions of the Hydroxyl Group
The secondary alcohol functionality can participate in various transformations:
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Oxidation: Conversion to the corresponding ketone (4-heptyn-3-one)
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Dehydration: Formation of conjugated enynes through acid-catalyzed elimination
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Esterification: Reaction with carboxylic acids or acid derivatives to form esters
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Etherification: Formation of ethers under appropriate conditions
Reactions of the Triple Bond
The internal alkyne moiety enables several characteristic reactions:
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Catalytic hydrogenation: Reduction to alkenes or alkanes depending on conditions
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Hydration: Addition of water across the triple bond, typically requiring catalysis
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Halogenation: Addition of halogens to form tetrahalides
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Cycloaddition reactions: Participation in [2+2] or [2+2+2] cycloadditions
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Metal coordination: Formation of organometallic complexes
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